

# Application Note: Total Synthesis and Derivatization of Lapiferine Scaffolds

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## Compound of Interest

Compound Name:	Lapiferine
CAS No.:	86992-41-8
Cat. No.:	B560010

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## Executive Summary & Strategic Rationale

**Lapiferine** is a sesquiterpene ester isolated from *Ferula* species (e.g., *F. lapidosa*, *F. sinkiangensis*). It belongs to the carotane (daucane) class, characterized by a 5,7-fused bicyclic ring system. Its pharmacological profile includes significant estrogenic activity and the ability to transport divalent cations ( $\text{Ca}^{2+}$ ) across lipid membranes, making it a high-value target for developing novel Selective Estrogen Receptor Modulators (SERMs) and antimicrobial agents.

**Synthetic Challenge:** The de novo total synthesis of **Lapiferine** is chemically demanding due to the trans-fused 5,7-ring system and multiple chiral centers. **Operational Strategy:**

- **Pathway A (High Throughput):** Semi-synthesis via hydrolysis of *Ferula* extracts to obtain the core alcohol Ferutinol, followed by divergent acylation.
- **Pathway B (Deep Modification):** De novo construction of the carotane skeleton using a Ring-Closing Metathesis (RCM) or intramolecular photocycloaddition strategy.

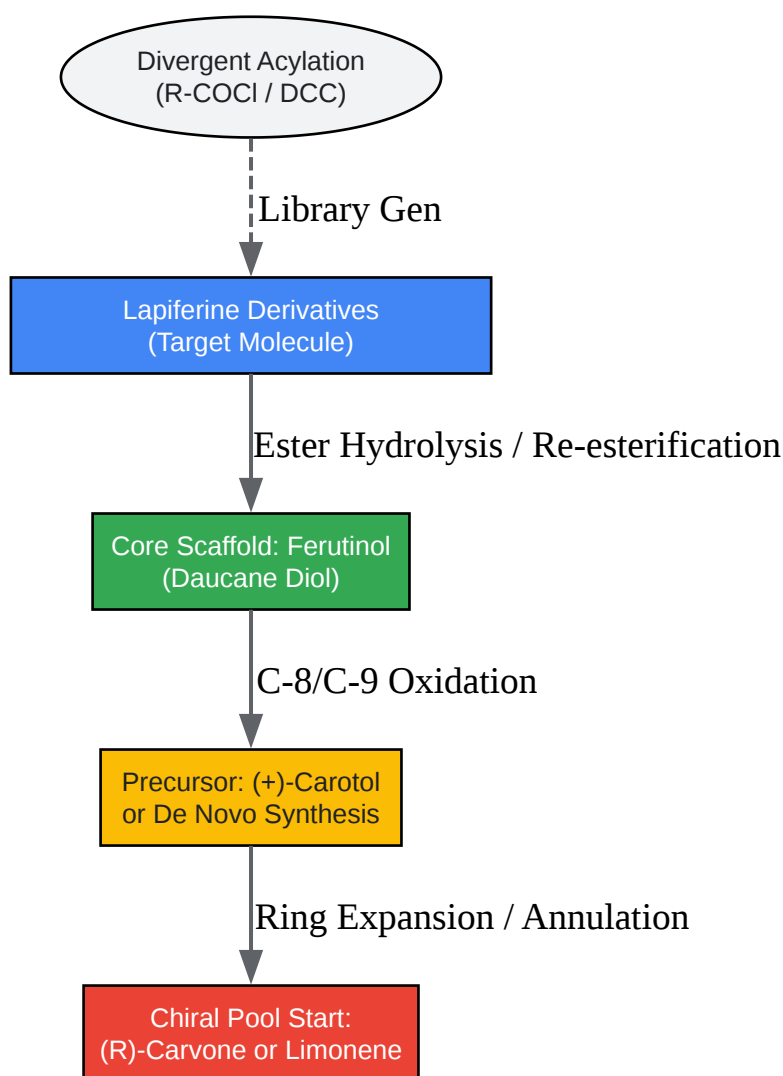
## Structural Analysis & Retrosynthesis

The **Lapiferine** molecule consists of the Ferutinol core esterified at the C-8 or C-9 positions (typically with angeloyl, acetyl, or veratroyl groups).

### Retrosynthetic Logic

The synthesis is disconnected into two phases:[1]

- Late-Stage Functionalization: Esterification of the diol core.
- Scaffold Construction: Formation of the hydroazulene (5,7-fused) skeleton.



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Figure 1: Retrosynthetic analysis of **Lapiferine**, moving from the functionalized ester back to the chiral pool precursors.

## Protocol A: Semi-Synthetic Library Generation (Recommended)

This protocol is the industry standard for generating Structure-Activity Relationship (SAR) libraries. It utilizes the natural abundance of the carotane core in Ferula resin.

### Phase 1: Isolation and Hydrolysis of the Core (Ferutanol)

Objective: Isolate the mixed ester fraction and hydrolyze to the parent alcohol, Ferutanol.

Reagents:

- Ferula resin extract (gum-resin)[2]
- KOH (5% methanolic solution)[3]
- Diethyl ether / Ethyl acetate
- Silica Gel 60 (230-400 mesh)

Step-by-Step Procedure:

- Extraction: Macerate 100 g of Ferula gum-resin in MeOH (500 mL) for 24 hours at room temperature. Filter to remove insoluble gum.
- Saponification: Treat the methanolic extract with 500 mL of 5% KOH in MeOH. Reflux for 2 hours to hydrolyze all natural esters (**Lapiferine**, Ferutinin, etc.) into the parent alcohol, Ferutanol.
- Work-up: Dilute with water (500 mL) and extract with Diethyl Ether (3 x 300 mL). The carotane alcohols partition into the organic phase.
- Purification: Dry organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub> and concentrate in vacuo.

- Chromatography: Purify the residue via Flash Column Chromatography (Hexane:EtOAc gradient 8:2 to 6:4). Ferutinol typically elutes as a white crystalline solid.
  - Validation:  $^1\text{H}$  NMR ( $\text{CDCl}_3$ , 500 MHz) diagnostic peaks:  $\delta$  5.5 (m, 1H, H-5), 3.8-4.2 (m, carbinol protons).

## Phase 2: Divergent Acylation (Library Synthesis)

Objective: Synthesize **Lapiferine** analogs by selective esterification of Ferutinol.

Reaction Scheme:

Protocol:

- Setup: In a flame-dried flask under Argon, dissolve Ferutinol (1.0 equiv, 0.5 mmol) in anhydrous  $\text{CH}_2\text{Cl}_2$  (5 mL).
- Activation: Add Dicyclohexylcarbodiimide (DCC, 1.2 equiv) and DMAP (0.1 equiv). Stir for 10 minutes.
- Addition: Dropwise add the desired carboxylic acid (e.g., Angelic acid, Acetic acid, Benzoic acid derivatives) (1.1 equiv) dissolved in  $\text{CH}_2\text{Cl}_2$ .
  - Note: To mimic natural **Lapiferine**, sequential acylation may be required if C8 and C9 bear different esters. The C9-OH is typically less sterically hindered.
- Incubation: Stir at room temperature for 12–18 hours. Monitor via TLC (Hexane:EtOAc 7:3).
- Work-up: Filter off the DCU urea precipitate. Wash filtrate with saturated  $\text{NaHCO}_3$  and Brine.
- Isolation: Purify via HPLC (C18 column, Acetonitrile/Water gradient).

Table 1: Reaction Conditions for **Lapiferine** Derivatives

Derivative Type	Reagent (Acid/Chloride)	Catalyst	Solvent	Yield (%)
Acetyl (C9)	Acetic Anhydride	Pyridine	CH <sub>2</sub> Cl <sub>2</sub>	85-92%
Angeloyl (C9)	Angeloyl Chloride	Et <sub>3</sub> N / DMAP	THF	78-85%
Benzoyl (C9)	Benzoyl Chloride	Et <sub>3</sub> N	CH <sub>2</sub> Cl <sub>2</sub>	80-88%
Veratroyl	3,4-Dimethoxybenzoic acid	DCC / DMAP	DMF	65-72%

## Protocol B: De Novo Scaffold Synthesis (Total Synthesis)

For researchers requiring modification of the ring system (e.g., fluorination of the skeleton), a de novo route is required. This protocol adapts the Intramolecular [2+2] Photocycloaddition strategy used for carotane/daucane skeletons.

### Core Strategy: The Carotane Skeleton Construction

The 5,7-fused system is constructed from a functionalized cyclopentene precursor via ring expansion.

Workflow:

- Start: (R)-(-)-Carvone (Chiral Pool).
- Step 1: Hydrogenation: Selective hydrogenation to (+)-Carvotanacetone using Wilkinson's catalyst [(PPh<sub>3</sub>)<sub>3</sub>RhCl] to preserve the isopropenyl group stereochemistry.
- Step 2: Robinson Annulation: Reaction with ethyl vinyl ketone (EVK) and base (KOH/EtOH) to form the bicyclic enone (Eudesmane type intermediate).
- Step 3: Ring Contraction/Expansion (The "Carotane Shift"):

- Note: Direct synthesis of the 5,7-system is often achieved via the Buchner reaction or Ring-Closing Metathesis (RCM) of a divinyl precursor.
- Modern Protocol (RCM):
  - Synthesize a cyclopentane core with two pendant alkene chains (one 4-carbon, one 3-carbon).
  - Catalyst: Grubbs II (5 mol%).
  - Solvent: CH<sub>2</sub>Cl<sub>2</sub> (0.005 M, high dilution to favor intramolecular closure).
  - Result: Formation of the 7-membered ring fused to the 5-membered ring.

## Detailed Step: RCM Construction of the 5,7-System

- Precursor Assembly: Prepare the dialkene precursor (P1) containing the quaternary center and correct stereochemistry from Limonene oxide.
- Cyclization:
  - Dissolve (P1) (100 mg) in degassed anhydrous Toluene (200 mL).
  - Add Grubbs 2nd Generation Catalyst (15 mg).
  - Reflux at 80°C for 4 hours.
  - Observation: Evolution of ethylene gas.
- Oxidation: The resulting carotane alkene is oxidized using SeO<sub>2</sub> / t-BuOOH to introduce the allylic hydroxyl groups at C-8/C-9, yielding the Ferutanol scaffold.

## Analytical Validation (QC)

All synthesized derivatives must be validated against the following specifications to ensure structural integrity and purity.

Table 2: Analytical Specifications for **Lapiferine** (Standard)

Parameter	Specification	Method
Appearance	White to off-white crystalline solid	Visual
Purity	> 98.0%	HPLC (UV 254 nm)
Mass Spec	[M+Na] <sup>+</sup> consistent with calc. [4] mass	LC-MS (ESI+)
<sup>1</sup> H NMR	Characteristic daucane methyl doublets	500 MHz CDCl <sub>3</sub>
Stereochemistry	Matches natural Ferutinol core	Optical Rotation [α] <sub>D</sub>

Critical NMR Signals (CDCl<sub>3</sub>):

- H-14 (Methyl): δ 0.8–0.9 (d)
- H-15 (Methyl): δ 0.9–1.0 (d)
- Ester Carbonyls: δ 165–170 ppm (<sup>13</sup>C NMR)
- Olefinic Proton (H-5): δ 5.4–5.6 (m)

## References

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